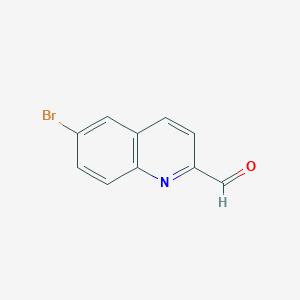6-Bromoquinoline-2-carbaldehyde
CAS No.: 98948-91-5
Cat. No.: VC2091370
Molecular Formula: C10H6BrNO
Molecular Weight: 236.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98948-91-5 |
|---|---|
| Molecular Formula | C10H6BrNO |
| Molecular Weight | 236.06 g/mol |
| IUPAC Name | 6-bromoquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H |
| Standard InChI Key | VQOCWJMSBFLQKK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)C=O)C=C1Br |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)C=O)C=C1Br |
Introduction
Fundamental Characteristics
6-Bromoquinoline-2-carbaldehyde (CAS: 98948-91-5) belongs to the family of quinoline derivatives, which are known for their diverse biological activities. The compound has an empirical formula of C₁₀H₆BrNO with a molecular weight of 236.06 g/mol . Its structure consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, forming the characteristic quinoline backbone. The presence of both the bromine atom and the aldehyde group creates a molecule with multiple reactive sites, enabling its participation in various chemical transformations.
Chemical Identity Parameters
The compound is uniquely identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 98948-91-5 |
| Empirical Formula | C₁₀H₆BrNO |
| Molecular Weight | 236.06 g/mol |
| MDL Number | MFCD06824164 |
Physical and Chemical Properties
The physical and chemical properties of 6-Bromoquinoline-2-carbaldehyde significantly influence its behavior in various applications and determine appropriate handling procedures.
Physical Properties
6-Bromoquinoline-2-carbaldehyde exists as a solid at room temperature . While experimental data on its physical characteristics is limited, several properties have been predicted through computational methods:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 370.7±22.0 °C | Predicted |
| Density | 1.632±0.06 g/cm³ | Predicted |
| pKa | 2.85±0.43 | Predicted |
These predicted values provide a foundation for understanding the compound's behavior in various conditions, though experimental verification would enhance accuracy.
Applications in Medicinal Chemistry
6-Bromoquinoline-2-carbaldehyde has gained significant attention in pharmaceutical research due to its unique structural features and reactivity.
Anticancer Research
The compound serves as a key reagent in the synthesis of histone deacetylase (HDAC) inhibitors, which represent an important class of anticancer agents . HDAC inhibitors function by:
-
Preventing the removal of acetyl groups from histones
-
Altering gene expression patterns in cancer cells
-
Inducing cell cycle arrest, differentiation, and apoptosis in malignant cells
-
Showing particular promise in treating hematological malignancies
The bromine atom at the 6-position of the quinoline ring provides a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex HDAC inhibitors with enhanced pharmacological properties.
Synthetic Versatility
The compound's structural features make it particularly valuable in medicinal chemistry:
-
The aldehyde group enables condensation reactions with various nucleophiles
-
The bromine substituent facilitates metal-catalyzed cross-coupling reactions
-
The quinoline scaffold provides a rigid framework for developing molecules with specific three-dimensional arrangements of functional groups
These characteristics collectively contribute to the compound's utility in developing molecules with specific binding properties for biological targets.
| GHS Element | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) |
Research Applications
Beyond its role in medicinal chemistry, 6-Bromoquinoline-2-carbaldehyde has potential applications in various research fields.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in:
-
Development of novel heterocyclic compounds
-
Construction of complex molecular architectures
-
Synthesis of compounds with specific optical or electronic properties
Its bifunctional nature, with both an electrophilic aldehyde group and a site for cross-coupling at the bromine position, makes it particularly versatile in synthetic applications.
Related Quinoline Derivatives
The chemistry of 6-Bromoquinoline-2-carbaldehyde relates to other quinoline derivatives with similar structures. For example, in total synthesis research, related brominated quinolines have been utilized as key intermediates in the synthesis of complex natural products, such as distomadines A and B, which feature unique tetracyclic cores comprising pyrano[2,3,4-de]quinoline fused to a butenolide .
Future Research Directions
The unique structure and reactivity of 6-Bromoquinoline-2-carbaldehyde suggest several promising avenues for future research.
Medicinal Chemistry Prospects
Further exploration of this compound in medicinal chemistry could focus on:
-
Development of novel HDAC inhibitors with improved pharmacokinetic properties
-
Investigation of other biological targets beyond histone deacetylases
-
Structure-activity relationship studies to optimize therapeutic efficacy
-
Exploration of synergistic effects with other anticancer agents
Synthetic Methodology Development
Opportunities exist for improving synthetic approaches to 6-Bromoquinoline-2-carbaldehyde and its derivatives:
-
Development of more efficient and selective synthetic routes
-
Exploration of green chemistry approaches to minimize environmental impact
-
Application of continuous flow chemistry for scaled production
-
Design of novel catalysts for transformation of this compound into valuable derivatives
These research directions could significantly enhance the utility of 6-Bromoquinoline-2-carbaldehyde in both fundamental and applied scientific contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume